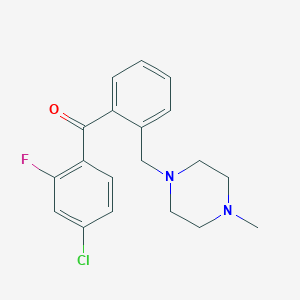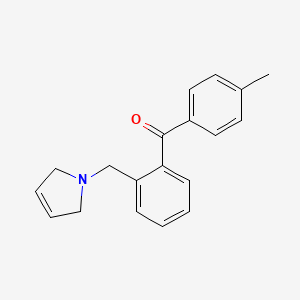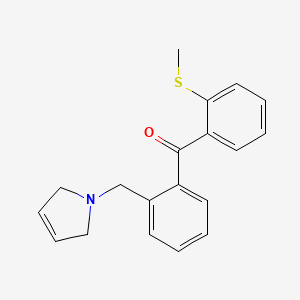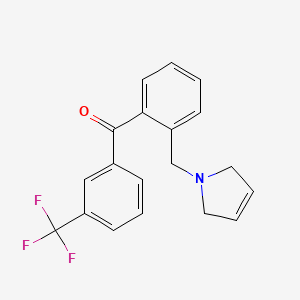
2'-Chloro-4'-fluoro-3-(4-methylphenyl)propiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2'-Chloro-4'-fluoro-3-(4-methylphenyl)propiophenone is a specialized organic molecule that has been the subject of various studies due to its interesting chemical properties and potential applications. While the provided papers do not directly discuss this exact compound, they do provide insights into closely related compounds which can help infer some of the properties and characteristics of 2'-Chloro-4'-fluoro-3-(4-methylphenyl)propiophenone.
Synthesis Analysis
The synthesis of related compounds involves the reaction of halogenated acetophenones with aldehydes in the presence of a base. For instance, the synthesis of (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one is achieved by reacting 4-fluoroacetophenone with 4-chlorobenzaldehyde in ethanol with sodium hydroxide as a catalyst . Another synthesis route for a fluorinated propiophenone derivative is reported to start from o-tolidine, leading to a product with high yield and purity . These methods suggest that the synthesis of 2'-Chloro-4'-fluoro-3-(4-methylphenyl)propiophenone could potentially be carried out through similar pathways, with appropriate substitutions to include the 4-methylphenyl group.
Molecular Structure Analysis
The molecular structure of these compounds is typically confirmed using spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction. The crystal structure of a related compound, (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, has been described, and its vibrational wavenumbers have been calculated using Hartree-Fock (HF) and Density Functional Theory (DFT) methods . The geometrical parameters obtained from these studies are consistent with the experimental data, which implies that a similar approach could be used to determine the molecular structure of 2'-Chloro-4'-fluoro-3-(4-methylphenyl)propiophenone.
Chemical Reactions Analysis
The reactivity of such compounds can be inferred from their molecular orbital studies. The HOMO-LUMO analysis indicates an electron density transfer between different parts of the molecule, which can affect its reactivity . The presence of electron-withdrawing and electron-donating groups, such as chloro, fluoro, and methyl groups, can influence the chemical behavior of the compound in various reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of halogen atoms contributes to the polarity and potential intermolecular interactions. The first hyperpolarizability of a related compound suggests non-linear optical (NLO) properties, which are significantly higher than those of standard NLO materials like urea . The organotin esters of a related fluorinated phenyl propenoic acid have been synthesized and characterized, showing different geometries around the tin atom and biological activities . These findings suggest that 2'-Chloro-4'-fluoro-3-(4-methylphenyl)propiophenone could also exhibit interesting optical properties and biological activities, which would be worth investigating.
Aplicaciones Científicas De Investigación
Copolymer Synthesis
The compound 2'-Chloro-4'-fluoro-3-(4-methylphenyl)propiophenone is utilized in the synthesis of novel copolymers. These copolymers, formed through the reaction with styrene, have applications in materials science due to their unique structural and thermal properties. For instance, a study demonstrated the preparation of trisubstituted ethylenes and their copolymerization with styrene, revealing the potential of these compounds in creating materials with high glass transition temperatures and substantial decrease in chain mobility, attributed to the high dipolar character of the copolymers (Kim et al., 1999).
Polymerization and Material Properties
The research also extends to the polymerization and analysis of material properties of copolymers involving 2'-Chloro-4'-fluoro-3-(4-methylphenyl)propiophenone. For example, studies have focused on the decomposition and thermal stability of these copolymers, which is significant in assessing their suitability for high-temperature applications. The copolymers exhibit a two-step decomposition process in a nitrogen atmosphere, which is crucial for understanding their thermal stability (Savittieri et al., 2022).
Structural Analysis
In-depth structural analysis of molecules related to 2'-Chloro-4'-fluoro-3-(4-methylphenyl)propiophenone has been conducted to understand their molecular geometry and intermolecular interactions. This research is vital for developing new materials with specific properties. For instance, studies on substituted chalcones related to this compound help in understanding the molecular packing and interactions, which is fundamental in designing molecules for specific functions (Chopra et al., 2007).
Chemical Reactivity and Synthesis
The compound is also a key focus in the synthesis and characterization of other chemical entities, contributing to the field of organic chemistry. The understanding of its reactivity and interactions with other compounds aids in the development of new synthetic routes and materials. This aspect is exemplified in studies that explore the synthesis and characterization of novel molecules derived from this compound, providing insights into their chemical reactivity and potential applications (Xiao et al., 2003).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-(2-chloro-4-fluorophenyl)-3-(4-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFO/c1-11-2-4-12(5-3-11)6-9-16(19)14-8-7-13(18)10-15(14)17/h2-5,7-8,10H,6,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILUSXMMRJECEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644141 |
Source


|
| Record name | 1-(2-Chloro-4-fluorophenyl)-3-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Chloro-4'-fluoro-3-(4-methylphenyl)propiophenone | |
CAS RN |
898769-10-3 |
Source


|
| Record name | 1-(2-Chloro-4-fluorophenyl)-3-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 4-[2-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1327368.png)
![Ethyl 5-[2-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate](/img/structure/B1327369.png)
![Ethyl 7-[2-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1327371.png)







